LogP (Lipophilicity) Comparison: 6-Ethoxy vs. 6-Methoxy Analog
The ethoxy group at the 6-position of the target compound confers a higher lipophilicity (LogP) compared to the 6-methoxy analog (6-Methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; CAS 4097-20-5), as predicted by quantitative structure-property relationship models . This difference in LogP is a primary determinant of membrane permeability and bioavailability in biological systems.
| Evidence Dimension | Partition Coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.198 |
| Comparator Or Baseline | 6-Methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (CAS 4097-20-5): LogP = -0.907 |
| Quantified Difference | The target compound is predicted to be approximately 1.1 LogP units more lipophilic than the 6-methoxy analog. |
| Conditions | Calculated using standard QSPR algorithms; values sourced from vendor technical datasheets and chemical databases. |
Why This Matters
This quantifiable difference in LogP directly impacts the selection of this compound for applications requiring higher lipid membrane permeability, such as in cell-based assays or in vivo pharmacokinetic studies, compared to the more hydrophilic 6-methoxy derivative.
